molecular formula C6H14O6 B12390980 D-Sorbitol-d1

D-Sorbitol-d1

Cat. No.: B12390980
M. Wt: 183.18 g/mol
InChI Key: FBPFZTCFMRRESA-RCGHZTIBSA-N
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Description

D-Sorbitol-d1: is a deuterated form of D-Sorbitol, a sugar alcohol derived from glucose. It is commonly used as a sugar substitute and has applications in various industries, including food, pharmaceuticals, and cosmetics. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Sorbitol-d1 can be synthesized through the catalytic hydrogenation of glucose in the presence of deuterium gas. The reaction typically involves a metal catalyst such as nickel or platinum under high pressure and temperature conditions. The deuterium atoms replace the hydrogen atoms in the hydroxyl groups of the glucose molecule, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The glucose feedstock is subjected to catalytic hydrogenation in reactors designed to handle high pressures and temperatures. The resulting product is then purified through crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Sorbitol-d1 can be oxidized to form D-Fructose-d1 using oxidizing agents such as nitric acid or potassium permanganate.

    Reduction: It can be reduced to form hexane-1,2,3,4,5,6-hexol-d1 using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups, such as halides or amines, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate, and oxygen under acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride under anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide for halogenation; ammonia or amines for amination.

Major Products:

    Oxidation: D-Fructose-d1

    Reduction: Hexane-1,2,3,4,5,6-hexol-d1

    Substitution: Various halogenated or aminated derivatives of this compound

Scientific Research Applications

Chemistry: D-Sorbitol-d1 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular interactions and metabolic pathways. Its deuterium labeling provides distinct signals that help in elucidating complex chemical structures.

Biology: In biological research, this compound is used to investigate metabolic processes involving sugar alcohols. It helps in tracking the conversion of sorbitol to fructose and other metabolites in various organisms.

Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. Its deuterium labeling allows for precise measurement of drug interactions and metabolic rates.

Industry: In the food industry, this compound is used as a non-caloric sweetener in sugar-free products. Its stability and hygroscopic properties make it suitable for use in baked goods, candies, and chewing gums.

Mechanism of Action

D-Sorbitol-d1 exerts its effects primarily through its role as a sugar alcohol. It is metabolized in the body by the enzyme sorbitol dehydrogenase, which converts it to D-Fructose-d1. This conversion involves the transfer of deuterium atoms, making it useful in tracing metabolic pathways. The deuterium labeling also provides insights into the molecular interactions and stability of the compound in various environments.

Comparison with Similar Compounds

    D-Mannitol: Another sugar alcohol with similar properties but differs in the arrangement of hydroxyl groups.

    Xylitol: A five-carbon sugar alcohol used as a sweetener, with different metabolic pathways compared to D-Sorbitol-d1.

    Lactitol: Derived from lactose, used as a low-calorie sweetener with distinct applications in the food industry.

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which makes it particularly valuable in scientific research. The deuterium atoms provide distinct signals in NMR spectroscopy and other analytical techniques, allowing for precise tracking of metabolic processes and molecular interactions. This property sets it apart from other similar compounds and enhances its utility in various research applications.

Properties

Molecular Formula

C6H14O6

Molecular Weight

183.18 g/mol

IUPAC Name

(2S,3R,4R,5R)-3-deuteriohexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i5D/t3-,4+,5+,6+/m0

InChI Key

FBPFZTCFMRRESA-RCGHZTIBSA-N

Isomeric SMILES

[2H][C@@]([C@H](CO)O)([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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